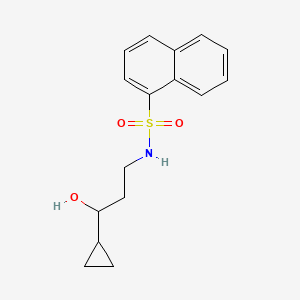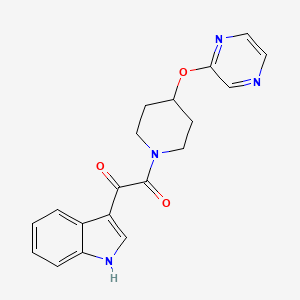
1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione
Descripción general
Descripción
1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione, also known as INDY, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting area of research for scientists.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione involves its ability to modulate various signaling pathways in cells, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. By modulating these pathways, 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione can exert its effects on cell growth, apoptosis, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation and oxidative stress, and improvement of cognitive function. These effects have been observed in various cell types and animal models, indicating the potential therapeutic applications of 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione in lab experiments is its small size and stability, which allows for easy synthesis and handling. However, one limitation of using 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various disease areas. Additionally, the development of more water-soluble forms of 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione could improve its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In inflammation research, 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been shown to reduce inflammation and oxidative stress, making it a potential candidate for treating inflammatory diseases. In neurological disorder research, 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione has been shown to improve cognitive function and reduce neuroinflammation, making it a potential candidate for treating neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18(15-11-22-16-4-2-1-3-14(15)16)19(25)23-9-5-13(6-10-23)26-17-12-20-7-8-21-17/h1-4,7-8,11-13,22H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJZNRNQIVDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




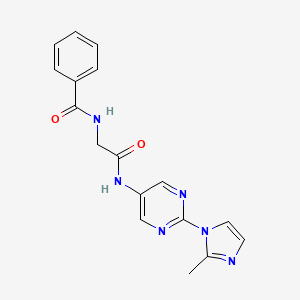


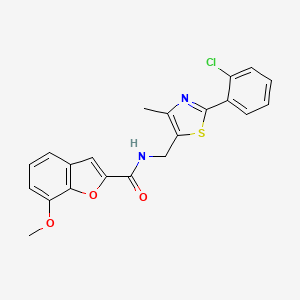
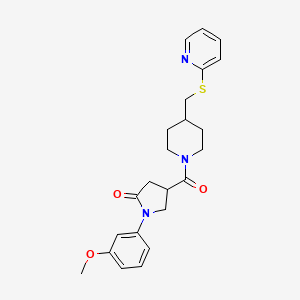
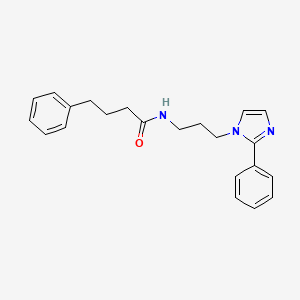
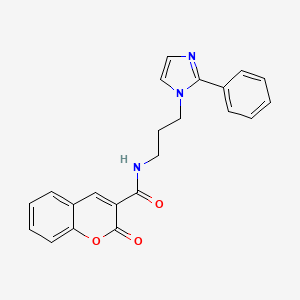
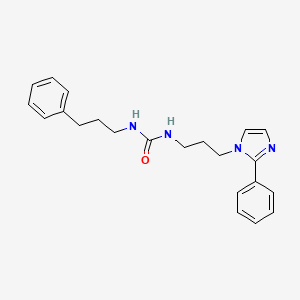
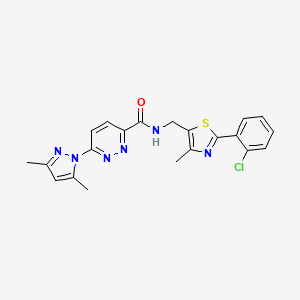
![3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239736.png)
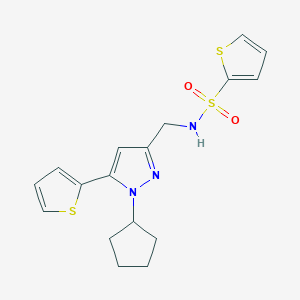
![N-(3-acetylphenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239743.png)
